molecular formula C25H19N5O2S3 B2364247 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690270-52-1

2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2364247
CAS No.: 690270-52-1
M. Wt: 517.64
InChI Key: BZBDFOJXFDQUAY-UHFFFAOYSA-N
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Description

The compound 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide features a thieno[2,3-d]pyrimidine core fused with a pyrimidinone ring, substituted at position 3 with a prop-2-en-1-yl (allyl) group and at position 5 with a phenyl moiety. A sulfanyl bridge connects the thienopyrimidine system to an acetamide group, which is further linked to a 5-phenyl-1,2,4-thiadiazole ring.

Key attributes:

  • Molecular weight: ~530 g/mol (estimated).
  • Key functional groups: Allyl, phenyl, sulfanyl, acetamide, thiadiazole.
  • Potential applications: Antimicrobial, anti-inflammatory, or kinase inhibition (inferred from structural analogs in –9).

Properties

IUPAC Name

2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S3/c1-2-13-30-23(32)20-18(16-9-5-3-6-10-16)14-33-22(20)28-25(30)34-15-19(31)26-24-27-21(35-29-24)17-11-7-4-8-12-17/h2-12,14H,1,13,15H2,(H,26,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDFOJXFDQUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)SC=C2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using suitable alkylating agents.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate precursors, often involving the use of sulfur and nitrogen-containing reagents.

    Coupling Reactions: The final step involves coupling the thieno[2,3-d]pyrimidine core with the thiadiazole ring and other functional groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound’s activity and physicochemical properties are influenced by its heterocyclic cores and substituents. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Bioactivity Reported Reference
Target Compound Thieno[2,3-d]pyrimidine Allyl, phenyl, thiadiazole-acetamide Not reported (inferred)
2-((3-allyl-5-(furan-2-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Thieno[2,3-d]pyrimidine Allyl, furan, thiadiazole-acetamide Antimicrobial (predicted)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole Pyrazole, phenyl, alkyl Antimicrobial
Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide derivatives Thieno[2,3-d]pyrimidine + triazole Aryl/alkyl azides Antimicrobial (MIC: 2–16 µg/mL)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan, amino Anti-exudative (vs. diclofenac)

Key Observations :

  • Thienopyrimidine vs. Triazole Cores: Thienopyrimidine-based compounds (e.g., ) exhibit broader antimicrobial activity compared to triazole derivatives, likely due to enhanced π-π stacking with microbial enzyme pockets .
  • Thiadiazole vs. Triazole: Thiadiazole’s electron-withdrawing nature may increase metabolic stability compared to triazoles . Phenyl vs. Furan: Phenyl enhances lipophilicity (logP ~3.5 vs. ~2.8 for furan), favoring cellular uptake but possibly increasing toxicity .

Electronic and Physicochemical Properties

The electronic character (e.g., van der Waals volume, dipole moment) and physicochemical properties (e.g., solubility, logP) critically influence bioactivity:

Table 2: Electronic and Physicochemical Comparison
Compound Van der Waals Volume (ų) Dipole Moment (D) logP Solubility (mg/mL)
Target Compound ~420 ~5.2 ~3.4 <0.1 (aqueous)
Triazole-thioacetamide (Hotsulia et al.) ~390 ~4.8 ~2.9 0.5–1.0
Thienopyrimidine-triazole () ~410 ~5.0 ~3.1 0.2–0.5
Furan-containing analog () ~400 ~4.5 ~2.8 0.8–1.2

Insights :

  • The target compound’s higher logP and lower solubility compared to furan analogs suggest optimization for topical or oral sustained-release formulations .
  • Thiadiazole’s planar structure may improve binding to rigid enzyme active sites vs. non-planar triazoles .

Biological Activity

The compound 2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a thienopyrimidine derivative that has garnered attention due to its promising biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

PropertyValue
Molecular FormulaC25H19N5O2S3
Molecular Weight517.6457 g/mol
IUPAC NameThis compound
CAS Number690270-52-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant activity against various bacterial strains. In vitro tests showed that thienopyrimidine derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : A study indicated that thienopyrimidine compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) suggesting strong antimicrobial properties .
  • Antimycobacterial Activity : The compound also displayed activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in treating tuberculosis .

Anticancer Properties

The anticancer potential of thienopyrimidine derivatives has been extensively studied. The compound under review has shown promise in various cancer cell lines.

Case Studies:

  • Caco-2 Cell Line : Research demonstrated that modifications in the thienopyrimidine structure enhanced anticancer activity against Caco-2 cells (human colorectal adenocarcinoma), with certain derivatives reducing cell viability significantly .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes.

Enzyme Targets:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR effectively, which is crucial for DNA synthesis and cellular proliferation .
  • Tyrosine Kinase Inhibition : Some derivatives exhibit inhibitory effects on tyrosine kinases, which are involved in many signaling pathways related to cancer progression .

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